5-(1,3-Dithiolan-2-yl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Description

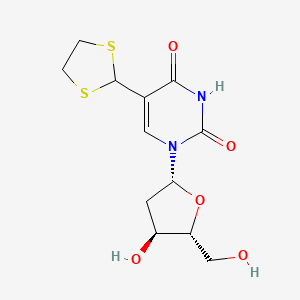

5-(1,3-Dithiolan-2-yl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a modified nucleoside analog featuring:

- Pyrimidine-dione core: Analogous to thymine/uracil, with a 1,3-dithiolane group at position 4.

- Sugar moiety: A tetrahydrofuran ring (ribose-like) with stereochemistry (2R,4S,5R), a hydroxymethyl group at C5', and a hydroxyl group at C4'.

Properties

Molecular Formula |

C12H16N2O5S2 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

5-(1,3-dithiolan-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H16N2O5S2/c15-5-8-7(16)3-9(19-8)14-4-6(10(17)13-12(14)18)11-20-1-2-21-11/h4,7-9,11,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 |

InChI Key |

YQRPLIYLAILJBX-DJLDLDEBSA-N |

Isomeric SMILES |

C1CSC(S1)C2=CN(C(=O)NC2=O)[C@H]3C[C@@H]([C@H](O3)CO)O |

Canonical SMILES |

C1CSC(S1)C2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O |

Origin of Product |

United States |

Biological Activity

5-(1,3-Dithiolan-2-yl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article aims to explore its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound integrates a pyrimidine ring with a dithiolan moiety and a tetrahydrofuran derivative. Its structural complexity includes several functional groups such as hydroxyl and dithiolane functionalities that may influence its reactivity and interactions in biological systems. The molecular weight of the compound is approximately 332.4 g/mol .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Cellular Proliferation : Similar compounds have shown potential in inhibiting cancer cell growth through various pathways.

- Antioxidant Properties : The presence of dithiolane groups may provide antioxidant effects, helping to mitigate oxidative stress in cells.

Further experimental studies are essential to elucidate the precise mechanisms through which this compound exerts its biological effects.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Hydroxyethyl)-pyrimidine | Hydroxyethyl group on pyrimidine | Antiviral properties |

| 5-Methylthio-pyrimidine | Methylthio group on pyrimidine | Anticancer activity |

| 6-Amino-pyrimidine | Amino group at position 6 | Antimicrobial effects |

This table illustrates that while there are similarities among these compounds in terms of structure and potential activities, the unique combination of dithiolane and tetrahydrofuran functionalities in our compound may lead to specific interactions with biological targets not observed in others .

Case Studies and Research Findings

While direct case studies on the specific compound are scarce, related research provides insights into its potential applications:

- Anticancer Research : Several studies have indicated that pyrimidine derivatives exhibit promising anticancer activities. For instance, research has shown that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines.

- Antioxidative Studies : Dithiolane-containing compounds have been studied for their antioxidative properties. These studies suggest that such compounds can protect cells from oxidative damage and may have implications for age-related diseases.

- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic synthesis techniques that can be optimized for yield and purity. Understanding these pathways is crucial for developing analogs with enhanced properties .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Analysis :

- The dithiolane group in the target compound is rare in nucleosides. Its electron-rich nature may facilitate interactions with metal ions or hydrophobic enzyme pockets, unlike fluorine (polar) or azido (reactive) groups.

Modifications in the Sugar Moiety

Analysis :

- Oxathiolane () and chloro-substituted sugars () demonstrate how minor changes impact antiviral specificity and resistance profiles.

Physicochemical Properties

Notes:

- *LogP values estimated using UCSF Chimera .

- The target compound’s higher lipophilicity (due to dithiolane) may enhance cellular uptake compared to polar analogs like AZT.

Research Implications

- Antiviral Potential: The dithiolane group’s unique geometry and electronic properties may target viral polymerases or host enzymes differently than fluorine or azido groups.

- Metabolic Stability : The hydroxymethyl group in the sugar (C5') could improve solubility and reduce toxicity compared to AZT’s azido group, which is associated with mitochondrial toxicity.

- Challenges : Sulfur atoms in dithiolane may increase susceptibility to oxidation, requiring formulation adjustments .

Preparation Methods

Synthesis of the Pyrimidine Nucleoside Core

The core nucleoside, 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione , is typically prepared starting from thymidine or uridine derivatives. The sugar moiety with the correct stereochemistry is either extracted from natural nucleosides or synthesized via stereoselective carbohydrate chemistry.

- The nucleoside base is functionalized at the C-5 position, often initially by halogenation (e.g., iodination) to provide a reactive handle for further substitution.

- For example, 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione is a known intermediate that can be used for subsequent nucleophilic substitution to introduce sulfur-containing groups.

Representative Synthetic Route (Hypothetical Based on Literature)

Detailed Reaction Conditions and Mechanistic Insights

Halogenation at C-5 of Pyrimidine Ring

- The halogenation step is crucial to activate the pyrimidine ring for substitution.

- Typical reagents include iodine or N-iodosuccinimide (NIS) in polar aprotic solvents like N,N-dimethylformamide (DMF).

- Temperature control (0-20 °C) is essential to prevent side reactions.

- The reaction proceeds via electrophilic aromatic substitution on the pyrimidine ring.

Formation of the 1,3-Dithiolan Ring

- The dithiol reagent (e.g., 1,2-ethanedithiol) reacts with the halogenated nucleoside.

- The nucleophilic sulfur attacks the electrophilic carbon at C-5, displacing the halogen.

- Intramolecular cyclization occurs, forming the five-membered 1,3-dithiolan ring.

- The reaction is typically performed under inert atmosphere to prevent oxidation of thiols.

- Base such as triethylamine or sodium hydride may be used to deprotonate thiols and facilitate nucleophilicity.

Purification

- After reaction completion, the mixture is subjected to chromatographic purification.

- Recrystallization from ethanol or ethyl acetate yields the pure compound.

- Characterization by NMR, MS, and elemental analysis confirms structure and stereochemistry.

Supporting Research Data and Yields

While direct literature on this exact compound is limited, analogous nucleoside derivatives with sulfur-containing substituents provide relevant data:

Additional Notes on Related Synthetic Procedures

- The sugar moiety stereochemistry is preserved by starting from natural nucleosides or by stereoselective synthesis of the tetrahydrofuran ring.

- Protection/deprotection strategies may be employed if other functional groups are present during synthesis.

- Alternative sulfur incorporation methods include use of thiocarbonyl reagents or sulfur transfer agents, but the dithiol cyclization route is most common for 1,3-dithiolan ring formation.

Q & A

Q. What are the critical steps in synthesizing this compound, and how is purity ensured?

The synthesis involves multi-step organic reactions, including:

- Functional group protection : Hydroxyl groups in the tetrahydrofuran moiety are protected to prevent undesired side reactions during coupling with the pyrimidine-dione core .

- Coupling reactions : The dithiolane group is introduced via nucleophilic substitution or thiol-ene click chemistry under controlled pH (6.5–7.5) and temperature (40–60°C) .

- Purification : High-performance liquid chromatography (HPLC) or flash chromatography is used to isolate the compound, with purity verified by ≥95% HPLC area normalization .

Q. Which spectroscopic methods are most effective for structural characterization?

- NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry (e.g., tetrahydrofuran’s 2R,4S,5R configuration) and functional group integration .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₁₃H₁₈N₂O₆S₂) .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns in crystalline form .

Q. What functional groups dictate its reactivity and biological activity?

Key groups include:

- Pyrimidine-2,4-dione : Participates in base-pairing mimicry with DNA/RNA .

- 1,3-Dithiolane : Enhances lipophilicity and redox-sensitive release of active metabolites .

- Tetrahydrofuran hydroxyls : Facilitate hydrogen bonding with target enzymes (e.g., viral polymerases) .

Advanced Research Questions

Q. How can experimental design optimize antiviral activity assays?

- Cell-based assays : Use in vitro models (e.g., HeLa or Vero cells) infected with target viruses (e.g., HSV-1 or HIV-1). Include controls (acyclovir or AZT) and measure IC₅₀ via plaque reduction .

- Mechanistic studies : Employ radiolabeled compounds (³H or ¹⁴C) to track incorporation into viral DNA/RNA .

- Resistance profiling : Serial passage experiments under suboptimal drug pressure to identify mutation hotspots .

Q. How to resolve contradictions in cytotoxicity data across studies?

- Variable analysis : Compare cell lines (e.g., primary vs. immortalized), exposure times (24 vs. 72 hours), and impurity profiles (e.g., residual solvents in synthesis) .

- Dose-response refinement : Use narrower concentration ranges (0.1–100 µM) and replicate counts (n ≥ 6) to improve statistical power .

- Metabolite screening : LC-MS/MS identifies cytotoxic degradation products (e.g., free dithiolanes) .

Q. What strategies improve aqueous stability for in vivo studies?

- pH optimization : Buffered solutions (pH 7.4) minimize hydrolysis of the dithiolane ring .

- Lyophilization : Formulate as a lyophilized powder with mannitol or trehalose to enhance shelf life .

- Excipient screening : Test cyclodextrins or PEGylation to reduce aggregation in physiological saline .

Key Methodological Notes

- Contradiction Analysis : Cross-validate conflicting data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Synthetic Yield Improvement : Employ DoE (Design of Experiments) to optimize reaction parameters (e.g., catalyst loading, solvent polarity) .

- Safety Compliance : Follow GHS guidelines for handling acute toxicity (e.g., PPE for skin/eye protection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.